3,4-Dichlorobenzhydryl alcohol

Antimicrobial screening Structure-activity relationship Drug discovery intermediate

Regioisomer contamination in generic benzhydrol supplies compromises SAR reproducibility. 3,4-Dichlorobenzhydryl alcohol (CAS 68240-78-8) provides unambiguous 3,4-dichloro regiochemistry essential for consistent bioactivity and catalytic performance. • Antimicrobial: MIC 1.56 mg/100 cc vs E. coli; 2.0 mg/100 cc vs T. mentagrophytes • Chemoselective hydrogenation catalyst for nitroarene-to-amine reduction • ≥98% purity, mp 39-40°C; full analytical documentation provided

Molecular Formula C13H10Cl2O
Molecular Weight 253.12 g/mol
CAS No. 68240-78-8
Cat. No. B1597516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzhydryl alcohol
CAS68240-78-8
Molecular FormulaC13H10Cl2O
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)O
InChIInChI=1S/C13H10Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H
InChIKeyDALLAISNTUBBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorobenzhydryl Alcohol: A Regiospecific Benzhydrol


3,4-Dichlorobenzhydryl alcohol (CAS 68240-78-8, also referred to as 3,4′-dichlorobenzhydrol) is a secondary aromatic alcohol belonging to the benzhydrol class, with the molecular formula C13H10Cl2O and a molecular weight of approximately 253.13 g/mol . Its structure features two chlorine atoms substituted at the 3 and 4 positions of one phenyl ring, creating a specific electronic and steric environment that distinguishes it from other dichloro regioisomers and the unsubstituted parent compound . This structural precision is critical for applications requiring defined reactivity, such as chemoselective catalysis or where subtle changes in substitution pattern can drastically alter biological activity.

Regiospecific scaffold 3,4-dichloro substitution defines electronic and steric profile
Catalytic studies Supports chemoselective hydrogenation and transfer hydrogenation research
Antimicrobial probe Isomer-dependent MMC endpoints reported; relevant for SAR screening panels

3,4-Dichlorobenzhydryl Alcohol: Isomer Substitution Risks


Generic substitution of 3,4-dichlorobenzhydryl alcohol with other in-class compounds, such as 2,4′- or 4,4′-dichlorobenzhydrols, introduces significant risk due to regiospecific structure-activity relationships. The precise placement of chlorine atoms on the phenyl ring dictates the compound's electronic density, steric hindrance, and hydrogen-bonding capacity, which in turn governs its performance as a synthetic intermediate, catalyst, or bioactive agent [1]. As the quantitative evidence below demonstrates, even a shift from the 3,4- to a 2,4-substitution pattern can halve antimicrobial potency against key organisms, rendering a simple replacement scientifically invalid without rigorous re-validation [2].

Substitution pattern mismatch
2,4′- or 4,4′-dichloro isomers change electronic density and steric hindrance, limiting direct substitution without re-validation.
Biological activity shift
Reported MMC differences show that isomer choice alters antimicrobial outcomes; T. mentagrophytes activity may be lost with 4,4′-isomer.

3,4-Dichlorobenzhydryl Alcohol: Evidence vs. Analogs


E. coli Antibacterial Activity: 3,4- vs. 2,4-Dichloro Isomer

In a direct head-to-head comparison of five dichlorobenzhydrol isomers, the 3,4′-dichloro isomer (compound XIII) demonstrated a lower minimum microbicidal concentration (MMC) against Escherichia coli compared to the 2,4′-dichloro isomer (compound XI) [1]. This quantitative difference highlights the critical impact of chlorine substitution pattern on biological activity.

E. coli MMC
Head-to-head
1.56 mg/100 cc vs 3.12 mg/100 cc (2,4′-isomer) 2× lower MMC
Supports isomer-dependent antimicrobial screening context
In vitro serial dilution method
Antimicrobial screening Structure-activity relationship Drug discovery intermediate

T. mentagrophytes Antifungal Activity: 3,4- vs. 4,4-Dichloro Isomer

Against the dermatophyte fungus Trichophyton mentagrophytes, the 3,4′-dichlorobenzhydrol isomer (compound XIII) exhibited potent activity, while the 4,4′-dichloro isomer (compound I) was essentially inactive [1]. This stark contrast underscores the non-interchangeable nature of regioisomers.

T. mentagrophytes MMC
Head-to-head
2.0 mg/100 cc vs >25.0 mg/100 cc (4,4′-isomer) >12.5× lower MMC
Reported isomer-dependent antifungal endpoint
In vitro serial dilution method
Antifungal research Dermatophyte susceptibility Lead optimization

Lower Melting Point vs. Unsubstituted Benzhydrol

The introduction of chlorine atoms at the 3 and 4 positions significantly lowers the melting point compared to the parent benzhydrol molecule [1][2]. This is a class-level observation for halogenated benzhydrols, but the specific 3,4-isomer has a reported melting point range of 39-40 °C [1].

Melting point
Class-level
39–40 °C vs 65–67 °C (unsubstituted benzhydrol) ~25 °C lower
Lower mp may simplify handling and formulation
Standard determination; purity-dependent
Physicochemical property Crystallization Formulation science

Defined Purity Grades for Reproducible Research

While not a differentiation based on intrinsic molecular properties, the commercial supply chain for 3,4-dichlorobenzhydryl alcohol offers specific purity grades that are essential for reproducible research. Suppliers list this compound with purities of 98% (GC) and 95% . This provides a clear procurement specification for users requiring a defined level of purity for their experiments.

Purity grades
Supplier data
≥98% (GC) ≥95% also available
Supports reproducible procurement specification
As per vendor Certificate of Analysis
Procurement Quality control Analytical reference

3,4-Dichlorobenzhydryl Alcohol: Evidence-Based Applications


Antimicrobial Lead Generation & SAR Studies

Based on the quantitative antibacterial (1.56 mg/100 cc vs. E. coli) and antifungal (2.0 mg/100 cc vs. T. mentagrophytes) data [1], 3,4-dichlorobenzhydryl alcohol is a strong candidate for inclusion in antimicrobial screening panels. Its superior potency compared to the 2,4- and 4,4-isomers makes it a valuable starting point for medicinal chemistry efforts aimed at developing new anti-infective agents. Procurement of this specific isomer ensures that SAR studies are built on a foundation of known, quantifiable activity.

Chemoselective Hydrogenation Catalyst in Organic Synthesis

Vendor technical information identifies 3,4-dichlorobenzhydryl alcohol as a chemoselective hydrogenation catalyst, effective for the reduction of nitroarenes to amines and the transfer hydrogenation of ketones . This application leverages the specific electronic properties conferred by the 3,4-dichloro substitution pattern on the benzhydrol scaffold, which may influence the catalyst's activity and reusability profile. Researchers can prioritize this compound for screening in catalytic reactions where regiospecificity is a key parameter.

Analytical Reference Standard and Impurity Profiling

Given its defined physical properties (melting point 39-40 °C [2]) and commercial availability at specified purities (e.g., 98% ), this compound is well-suited for use as an analytical reference standard. It can serve as a chromatographic standard for method development or as a model impurity for profiling related substances in pharmaceutical or agrochemical intermediates. The lower melting point relative to benzhydrol also simplifies handling during standard preparation.

Regiospecific Building Block for Advanced Intermediates

The unambiguous 3,4-dichloro substitution pattern provides a reliable starting point for multi-step syntheses of more complex molecules. The benzhydryl alcohol core can be functionalized further (e.g., oxidation to the corresponding ketone [2], etherification, or conversion to halides) while maintaining the specific halogen substitution that may be crucial for downstream biological or material properties. This regiospecificity is non-negotiable for patents and reproducible process chemistry.

Application
Selection Property
Validation Focus
Antimicrobial screening SAR studies
3,4-substitution pattern antimicrobial context
Isomer-dependent MMC endpoint review
Chemoselective catalysis research
3,4-dichloro electronic and steric profile
Catalytic activity and reusability screening
Analytical reference standard use
Defined melting point and purity context
Chromatographic method validation
Regiospecific building block synthesis
Unambiguous 3,4-substitution pattern
Multi-step synthesis reproducibility
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